Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Physical Properties of 5-Bromo-4-methylpyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-4-methylpyridine-2-carboxylic acid (CAS No: 886365-02-2) is a substituted pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and advanced material synthesis. Its strategic importance lies in the trifecta of reactive sites incorporated within its structure: a pyridine ring, a carboxylic acid moiety, and a bromine atom. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures, particularly in the synthesis of novel drug candidates and specialized agrochemicals.[1] The pyridine core is a common feature in many biologically active molecules, while the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling reactions, and the carboxylic acid enables esterification or amidation.
A thorough understanding of the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective application in research and development. Properties such as solubility, melting point, and acidity (pKa) directly influence reaction conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive analysis of the core physical characteristics of 5-Bromo-4-methylpyridine-2-carboxylic acid, grounded in both reported data and the fundamental principles of physical organic chemistry.
Core Physicochemical Properties
The physical state and thermal properties of a compound are critical parameters for its storage, handling, and use in chemical synthesis. These properties are dictated by the molecule's structure, including its ability to form intermolecular bonds and pack into a crystal lattice.
| Property | Value | Source(s) | Notes |
| Molecular Formula | C₇H₆BrNO₂ | [1][2][3] | - |
| Molecular Weight | 216.03 g/mol | [2][4][5] | - |
| Appearance | White to off-white or colorless to light yellow crystalline solid/powder | [1][5][6] | The color variation may depend on purity. |
| Melting Point | 63-66 °C | [1] | This value suggests moderate intermolecular forces. The presence of both a hydrogen bond donor (-COOH) and acceptor (pyridine N) contributes to the solid state at room temperature. |
| Boiling Point | 250-252 °C | [1] | Predicted value: 335.0 ± 42.0 °C[6]. The significant intermolecular forces, particularly hydrogen bonding, result in a relatively high boiling point. The discrepancy between reported and predicted values is common and highlights the need for experimental verification. |
| Density | 1.65 g/cm³ | [1] | Predicted value: 1.692 ± 0.06 g/cm³[6]. The presence of the heavy bromine atom contributes significantly to its density. |
Ionization Behavior and Acidity (pKa)
The acidity of the carboxylic acid group is a paramount feature, influencing the compound's solubility in aqueous media of varying pH and its reactivity as a nucleophile or in salt formation. The pKa is a quantitative measure of this acidity.
A predicted pKa value for 5-Bromo-4-methylpyridine-2-carboxylic acid is approximately 3.48.[6] This value is indicative of a moderately strong carboxylic acid. The acidity is enhanced by the electron-withdrawing nature of the sp²-hybridized nitrogen atom in the pyridine ring and the electronegative bromine atom, both of which help to stabilize the resulting carboxylate anion.
This pKa value has significant practical implications. In drug development, it suggests that at physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated (anionic carboxylate) form. This ionization dramatically increases its affinity for polar solvents, including water.
Solubility Profile
While specific experimental solubility data is not widely published, a qualitative assessment can be derived from the molecular structure and pKa.
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Aqueous Solubility : The compound is expected to have low intrinsic solubility in neutral water due to the hydrophobic pyridine ring and methyl group. However, its solubility is highly pH-dependent. In acidic solutions (pH < 2), it will be in its neutral form and likely poorly soluble. In basic solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.
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Organic Solubility : It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[7] This is due to the polarity of the carboxylic acid and pyridine moieties.
The interplay between the molecular structure and its physical properties can be visualized as a logical flow.
Spectral Characteristics (Predicted)
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¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic proton signals in the pyridine ring region (typically ~7.0-8.5 ppm). A singlet for the methyl group protons would appear upfield (typically ~2.0-2.5 ppm). The carboxylic acid proton would be a broad singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.
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¹³C NMR : The carbon NMR would display seven unique signals. The carboxyl carbon would be the most downfield signal (~160-180 ppm). The five aromatic carbons of the pyridine ring would appear in the typical aromatic region (~120-150 ppm), and the methyl carbon would be the most upfield signal (~15-25 ppm).
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Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a very broad O-H stretch from the carboxylic acid's hydrogen bonding, typically centered around 3000 cm⁻¹. A sharp C=O (carbonyl) stretch would be prominent around 1700 cm⁻¹. C-H stretches from the aromatic ring and methyl group would appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively. C=C and C=N stretching vibrations from the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
Experimental Protocols for Property Determination
To ensure accuracy and reproducibility, standardized methods should be employed to determine the physical properties of this compound. The following represents a general workflow.
Protocol 1: Melting Point Determination (Capillary Method)
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Preparation : Ensure the sample is dry and finely powdered.
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Loading : Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Instrumentation : Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement : Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 63 °C[1]). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation : Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.
Protocol 2: pKa Determination (Potentiometric Titration)
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Solution Preparation : Accurately weigh approximately 20-30 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Titration Setup : Place the solution in a jacketed beaker with a magnetic stirrer. Insert a calibrated pH electrode.
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Titration : Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
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Data Analysis : Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the midpoint of the steepest part of the titration curve or from the maximum of the first derivative plot.
Safety and Handling
5-Bromo-4-methylpyridine-2-carboxylic acid is an organic chemical that requires careful handling in a laboratory setting.
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Hazards : It is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[3][8] It may also cause respiratory irritation.[3][8]
-
Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]
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Storage : Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1][7] Inert gas atmosphere (nitrogen or argon) is recommended for long-term storage.[6]
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Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-4-methylpyridine-2-carboxylic acid is a compound of significant interest due to its synthetic versatility. Its physical properties—a moderate melting point, pH-dependent aqueous solubility, and the acidity of its carboxylic acid group—are direct consequences of its molecular structure. A comprehensive grasp of these characteristics is essential for any scientist aiming to leverage this building block in the design and synthesis of next-generation pharmaceuticals and functional materials. The experimental protocols and predictive data outlined in this guide serve as a foundational resource for its safe and effective application in the laboratory.
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